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molecular formula C12H10N2 B162237 2-methyl-1H-benzo[f]benzimidazole CAS No. 1792-36-5

2-methyl-1H-benzo[f]benzimidazole

Cat. No. B162237
M. Wt: 182.22 g/mol
InChI Key: BWKHKCMWUDYPOW-UHFFFAOYSA-N
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Patent
US04782050

Procedure details

To a solution of 4.74 g of 2,3-diaminonaphthalene in 150 ml of ethanol and 30 ml of N,N-dimethylacetamide was added 4.86 g of triethyl orthoacetate, and the mixture heated at 60° C. for 2 hours. An additional 5.5 ml of triethyl orthoacetate was added and stirring continued at 60° C. overnight. The solvent was removed and the residue treated with chloroform. The solids were filtered and the filtrate concentrated to a small volume, treated with ether and filtered. The solids were combined to give 4.07 g of the product as a white solid.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([NH2:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[C:13](OCC)(OCC)(OCC)[CH3:14]>C(O)C.CN(C)C(=O)C>[CH3:13][C:14]1[NH:1][C:2]2[CH:3]=[C:4]3[C:9]([CH:8]=[CH:7][CH:6]=[CH:5]3)=[CH:10][C:11]=2[N:12]=1

Inputs

Step One
Name
Quantity
4.74 g
Type
reactant
Smiles
NC1=CC2=CC=CC=C2C=C1N
Name
Quantity
4.86 g
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the residue treated with chloroform
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a small volume
ADDITION
Type
ADDITION
Details
treated with ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1NC2=C(N1)C=C1C=CC=CC1=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.07 g
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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